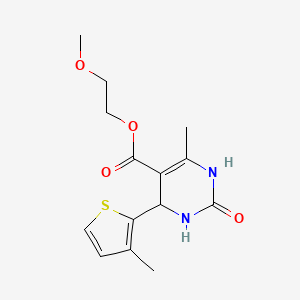

2-Methoxyethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción

2-Methoxyethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a 3-methylthiophen-2-yl substituent at position 4 and a 2-methoxyethyl ester group at position 3. The compound’s structural uniqueness lies in its 3-methylthiophene substituent, which may enhance π-π interactions in enzyme binding, and the 2-methoxyethyl ester, which could improve solubility compared to smaller alkyl esters .

Propiedades

IUPAC Name |

2-methoxyethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-8-4-7-21-12(8)11-10(9(2)15-14(18)16-11)13(17)20-6-5-19-3/h4,7,11H,5-6H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCXKXLGCRGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-Methoxyethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of molecules known as dihydropyrimidines. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅N₂O₃S

- Molecular Weight : 283.35 g/mol

The presence of the methoxyethyl group and the methylthiophenyl moiety contributes to its unique biological profile.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds synthesized via the Biginelli reaction have shown enhanced activity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

A notable study demonstrated that a related dihydropyrimidine compound exhibited cytotoxic effects on glioma cell lines, suggesting that structural modifications in these compounds can lead to improved biological efficacy .

Antibacterial and Antiviral Properties

Dihydropyrimidine derivatives have been reported to possess antibacterial and antiviral activities. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of viral replication processes. For example, compounds within this class have been tested against various strains of bacteria and viruses, showing promising results in inhibiting growth and replication .

Study 1: Anticancer Efficacy

In a study focused on the anticancer potential of tetrahydropyrimidine derivatives, researchers synthesized several analogs and tested them against human glioma cells. The findings indicated that modifications at the N1 position significantly influenced cytotoxicity, with some compounds inducing over 70% cell death at micromolar concentrations .

Study 2: Antibacterial Activity Evaluation

Another investigation assessed the antibacterial activity of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain analogs exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial properties .

Data Table: Biological Activities Summary

Comparación Con Compuestos Similares

Substituent Variations at Position 4

The substituent at position 4 critically influences biological activity. Key analogs include:

Key Observations :

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., 5-methylthiophen-2-yl) show stronger TP inhibition (IC₅₀ ~396 nM) than phenyl derivatives (e.g., 4-ethoxyphenyl, IC₅₀ ~322 nM) .

- Electron-Donating Groups : Ethoxy (4-ethoxyphenyl) improves activity over nitro (3-nitrophenyl), which may disrupt binding due to electron withdrawal .

Ester Group Modifications at Position 5

The ester group impacts solubility and pharmacokinetics:

Key Observations :

- 2-Methoxyethyl: The ether oxygen and extended alkyl chain likely enhance aqueous solubility compared to methyl/ethyl esters, as seen in thermodynamic studies of methyl esters in isopropanol and benzene .

Thymidine Phosphorylase (TP) Inhibition

TP inhibition is a key mechanism for antitumor activity. Select

Key Observations :

Antitumor and Antioxidant Activities

- Thioxo Analogs : Compounds like methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... exhibit antioxidant activity (IC₅₀ = 0.6 mg/mL for DPPH scavenging), but the target compound’s 2-oxo group may prioritize TP inhibition over antioxidant effects .

- Bromophenyl Derivatives: Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-...

Physicochemical and Thermodynamic Properties

- Solubility: Methyl esters show solvent-dependent solubility, with enthalpy of mixing (ΔH) values ranging from -3.2 kJ/mol (benzene) to +1.8 kJ/mol (isopropanol) . The 2-methoxyethyl ester likely improves solubility due to polar ether interactions.

- Crystal Packing: Methyl 4-(3-ethoxy-4-hydroxyphenyl)-... forms hydrogen-bonded dimers in its monohydrate crystal structure, a feature that may influence stability and formulation .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent cyclocondensation. A typical protocol involves reacting a substituted aldehyde (e.g., 3-methylthiophene-2-carbaldehyde), a β-keto ester (e.g., methyl acetoacetate), and urea/thiourea in ethanol with catalytic HCl. Boiling for 3–8 hours under reflux followed by recrystallization (e.g., ethanol or ethyl acetate) yields the product. Optimization includes adjusting molar ratios (e.g., 1:1:1.5 aldehyde/urea/β-keto ester), solvent selection (polar protic solvents enhance yield), and acid catalysis (HCl or acetic acid) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., pyrimidine ring puckering), and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., thiophene vs. phenyl group orientation) .

- HPLC/MS : Validates purity (>95%) and molecular weight. Recrystallization from ethanol or ethyl acetate is standard for purification .

Q. What safety protocols are recommended for handling this compound?

- Store at room temperature in airtight containers away from heat/ignition sources .

- Use PPE (gloves, goggles) to avoid inhalation/contact. Dispose via approved hazardous waste channels. Refer to SDS for specific hazards (e.g., irritation risks) .

Advanced Research Questions

Q. How can regioselectivity in the Biginelli reaction be analyzed for derivatives of this compound?

Regioselectivity is influenced by electronic effects of substituents on the aldehyde. Use H NMR to monitor proton environments (e.g., NH groups at C3/C5) and X-ray crystallography to resolve steric clashes. Computational methods (DFT) predict favorable transition states for cyclization pathways .

Q. What methodologies assess thermodynamic stability and solubility for formulation studies?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.

- Differential scanning calorimetry (DSC) : Identifies melting points and polymorphic transitions.

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) under controlled agitation. Stability studies at 25°C/60% RH for 4 weeks predict shelf-life .

Q. How can contradictory data in synthesis yields or crystallinity be resolved?

Contradictions often arise from solvent polarity, cooling rates, or impurities. Replicate reactions under standardized conditions (e.g., slow cooling to 273 K for crystallization). Use powder XRD to compare crystallinity and HPLC to quantify by-products .

Q. What strategies evaluate biological activity, such as antimicrobial or enzyme inhibition effects?

- Antibacterial assays : Disk diffusion/MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) using PyMOL or AutoDock. Compare binding affinities with known inhibitors .

Q. How can computational modeling elucidate reaction mechanisms or supramolecular interactions?

- DFT calculations : Optimize transition-state geometries for cyclization steps (e.g., enol formation in Biginelli reactions).

- Molecular dynamics (MD) : Simulate crystal packing forces (e.g., C–H···O hydrogen bonds) observed in X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.